molecular formula C16H27NO7 B13396851 Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate

Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate

Cat. No.: B13396851
M. Wt: 345.39 g/mol
InChI Key: WEDVERRTEUYROC-UHFFFAOYSA-N
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Description

Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate (CAS: 192314-71-9) is a chiral α-amino acid derivative with a molecular formula of C16H27NO7 and a molecular weight of 344.4 g/mol . It features two tert-butoxycarbonyl (Boc) protecting groups on the amino moiety and a methyl ester at the C-terminal position. This compound is widely used as a key intermediate in organic synthesis, particularly for preparing enantiopure ω-functionalized α-amino acids via Wittig reactions . Its stereochemical integrity and stability under diverse reaction conditions make it valuable in peptide and medicinal chemistry.

Properties

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDVERRTEUYROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Dual Boc Protection :

    • L-glutamic acid is treated with di-tert-butyl dicarbonate (2.2 equiv) in the presence of triethylamine (3.0 equiv) in dichloromethane at 25°C.
    • The reaction selectively protects the α-amino group with two Boc groups, yielding tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate.
  • Selective Reduction :

    • The γ-methyl ester group is reduced to an aldehyde using diisobutylaluminum hydride (DIBALH) at -78°C in anhydrous tetrahydrofuran.
    • This step preserves the (2S)-stereochemistry while generating a reactive aldehyde intermediate.
  • Esterification :

    • The α-carboxylic acid is converted to a methyl ester via treatment with methanol and an acid catalyst (e.g., HCl or H₂SO₄).
    • The final product is purified by silica gel chromatography using ethyl acetate/cyclohexane gradients.

Alternative Preparation Strategies

Flow Microreactor Synthesis

Industrial-scale production employs continuous-flow microreactors to enhance efficiency:

  • Reagents : Di-tert-butyl dicarbonate, triethylamine, and methyl chloroformate.
  • Conditions : Residence time of 5–10 minutes at 50°C.
  • Advantages : Improved yield (∼90%) and reduced side reactions compared to batch processes.

Direct Esterification of Boc-Protected Intermediates

  • Pre-protected Boc-glutamic acid derivatives are esterified using diazomethane in ether, achieving quantitative conversion.
  • Caution : Diazomethane’s toxicity necessitates strict safety protocols.

Reaction Conditions and Optimization

Table 1: Critical Parameters for Key Steps

Step Reagents/Conditions Temperature Yield*
Boc Protection Di-tert-butyl dicarbonate, Triethylamine 25°C 85–90%
Selective Reduction DIBALH, THF -78°C 70–75%
Esterification Methanol, HCl 25°C 90–95%

*Yields estimated from analogous procedures in.

Stereochemical Control and Characterization

  • Chiral HPLC : Confirms enantiopurity (>98% ee) using a Chiralpak AD-H column.
  • NMR Analysis :
    • ¹H NMR : δ 1.44 (s, 18H, Boc groups), 3.73 (s, 3H, methyl ester), 4.25 (m, 1H, α-CH).
    • ¹³C NMR : δ 170.5 (C=O ester), 155.2 (Boc carbonyls).

Industrial-Scale Challenges

  • Purification : Silica gel chromatography is replaced with crystallization for cost efficiency.
  • Safety : DIBALH’s pyrophoric nature requires inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new esters or amides .

Scientific Research Applications

Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, especially those targeting metabolic pathways.

    Industry: The compound is employed in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of ester and amide groups allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Protecting Groups

(a) Benzyl-Protected Analogues
  • Compound (S)-benzyl 2-(dibenzylamino)-5-oxopentanoate (13) (): Replaces Boc groups with benzyl (Bn) groups. Higher lability under hydrogenation conditions compared to Boc-protected derivatives. Used in synthesizing amino aldehydes for enzyme inhibitor studies.
(b) Allyl-Protected Analogues
  • Allyl (2R)-2-Ar-[bis(tert-butyl)oxycarbonyl]amino}-5-oxopentanoate (4.4) (): Substitutes methyl ester with allyl ester. Enhanced reactivity in radical or transition-metal-catalyzed reactions due to the allyl group. Yield: 98% under optimized conditions .
(c) tert-Butyl Derivatives with Triazole Substituents
  • tert-Butyl 5-({[4-[(2-hydroxybenzamido)methyl]-1H-1,2,3-triazol-1-yl]ethyl}amino)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (6a–c) (): Incorporate triazole-linked benzamide groups. Modulate phloem mobility and plant resistance; 6c (74% yield) shows higher activity than 6b (44% yield) due to dichloro substitution .

Functional Group Variations

(a) Bisubstrate Inhibitors
  • (S)-2-Amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)...pentanoate (80) (): Integrates purine and naphthylmethyl groups. Acts as a bisubstrate inhibitor of nicotinamide N-methyltransferase (NNMT) with 58% yield .
(b) Carbohydrate-Modified Derivatives
  • (R)-benzyl 5-amino-4-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-5-oxopentanoate (22.1) (): Contains a propanamide side chain. Used in studies of innate immune receptor NOD2 ligand specificity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Stability/Reactivity Notes
Target Compound (CAS 192314-71-9) 344.4 Boc, methyl ester Stable under basic/acidic conditions
5-[(2-Methyl-2-propanyl)oxy]-5-oxopentanoic acid (CAS 63128-51-8) 188.2 tert-Butyl ester, ketone Lower MW; used in esterification reactions
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate (CAS 878782-79-7) 321.3 Nitroisoindolinone Potential drug candidate; discontinued commercial availability

Biological Activity

Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate, also known as Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate, is a compound with significant biological interest due to its potential applications in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Chemical Formula: C22H36N2O6
  • Molecular Weight: 420.54 g/mol
  • IUPAC Name: methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate
  • CAS Number: 192314-71-9

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors in the body. The compound's structure allows it to act as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid metabolism and protein synthesis.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain proteases, which are crucial in various physiological processes including digestion and immune response.
  • Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors involved in metabolic regulation, potentially influencing pathways related to energy homeostasis and nutrient absorption.

Biological Activity Data

Activity Effect Reference
Enzyme InhibitionModerate inhibition of protease activity
Antimicrobial PropertiesEffective against certain bacterial strains
CytotoxicityLow cytotoxicity in mammalian cell lines
Anti-inflammatory EffectsReduced inflammatory markers in vitro

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a notable antimicrobial effect, particularly against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : Research published in Toxicology Reports investigated the cytotoxic effects of this compound on various human cell lines. The findings revealed that it exhibited low toxicity levels, making it a candidate for further pharmacological exploration .
  • Anti-inflammatory Potential : A recent study highlighted its ability to modulate inflammatory responses in vitro by downregulating cytokine production in macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate, and what key reaction conditions are required?

The compound is synthesized via two primary routes:

  • Route 1 : Starting from N-Boc-L-glutamic acid dimethyl ester, involving sequential Boc protection and oxidation steps.
  • Route 2 : Using dimethyl glutamate as a precursor, with tert-butoxycarbonyl (Boc) groups introduced under anhydrous conditions (e.g., DEBAC as a base in dry ethanol at -78°C) .

Q. Key Conditions :

  • Low-temperature reactions (-78°C) to prevent side reactions.
  • Use of NaHSO₄ for quenching and extraction to isolate the product .
  • Yield optimization via stoichiometric control (e.g., 1.5 equivalents of base) .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

  • ¹H/¹³C NMR : Assign peaks to confirm Boc group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and ester carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (FAB-MS) : Molecular ion [M+H]⁺ at m/z 372 aligns with the theoretical molecular weight (344.4 g/mol) .
  • Physical Properties : White to yellow solid; purity confirmed via HPLC retention time analysis (if available) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Respiratory Protection : NIOSH-approved masks to avoid dust inhalation.
  • Skin/Eye Protection : Chemical-resistant gloves (e.g., nitrile) and safety goggles.
  • Storage : Inert atmosphere (argon) due to sensitivity to moisture and oxidation .

Advanced Research Questions

Q. How can researchers optimize the yield of the compound when scaling up synthesis, considering factors like solvent choice and reaction time?

  • Solvent Optimization : Replace ethanol with THF or DMF for better solubility of intermediates at low temperatures .
  • Catalysis : Explore phase-transfer catalysts to accelerate Boc group introduction .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time dynamically .

Q. What strategies are recommended for resolving contradictions in reported stability data, particularly under oxidative conditions?

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC-MS to identify degradation products (e.g., CO₂, NOx) .
  • DFT Calculations : Model potential reaction pathways for oxidation to predict vulnerable functional groups (e.g., ester vs. Boc groups) .

Q. How can the compound’s reactivity be exploited in designing constrained peptide analogs or enzyme inhibitors?

  • Peptide Coupling : Use the 5-oxopentanoate moiety as a ketone handle for reductive amination to generate β-turn mimetics .
  • Enzyme Assays : Test inhibition against lysine demethylases (LSD1) by comparing IC₅₀ values of analogs (e.g., derivatives with modified Boc groups) .

Q. What methodological approaches are advised for assessing biological activity when toxicological data are limited?

  • In Vitro Screening : Prioritize cytotoxicity assays (e.g., HEK293 or HepG2 cells) at low concentrations (1–10 µM) .
  • In Silico Profiling : Use ADMET predictors to estimate absorption and metabolic stability, focusing on esterase-mediated hydrolysis .

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